Verbenol: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Applications
Verbenol: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verbenol, a bicyclic monoterpene alcohol, is a molecule of significant scientific interest due to its diverse biological activities and its role as a crucial semiochemical in insect communication. This technical guide provides an in-depth exploration of the chemical structure and physicochemical properties of verbenol and its various stereoisomers. Detailed methodologies for its extraction from natural sources, chemical synthesis, and biosynthesis are presented, alongside protocols for its analysis and characterization. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, chemical ecology, and drug discovery and development.
Chemical Structure and Isomerism
Verbenol, systematically named 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, is a chiral molecule with the chemical formula C₁₀H₁₆O.[1][2] Its structure is characterized by a bicyclo[3.1.1]heptene skeleton with a hydroxyl group, a methyl group, and a gem-dimethyl bridge. The presence of multiple stereocenters gives rise to four main stereoisomers: two geometric isomers, cis- and trans-verbenol, and their respective enantiomers ((+) and (-)).[2]
The cis and trans designation refers to the relative orientation of the hydroxyl group and the gem-dimethyl bridge. In cis-verbenol, the hydroxyl group is on the same side of the ring as the gem-dimethyl bridge, while in trans-verbenol, it is on the opposite side.[2] Each of these geometric isomers exists as a pair of enantiomers, which are non-superimposable mirror images of each other and exhibit optical activity.[2]
The four primary stereoisomers of verbenol are:
-
(+)-cis-Verbenol and (-)-cis-Verbenol
-
(+)-trans-Verbenol and (-)-trans-Verbenol
Physicochemical Properties
The physical and chemical properties of verbenol can vary between its different isomers. The following tables summarize the key quantitative data for verbenol.
Table 1: General Physicochemical Properties of Verbenol
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | [1] |
| Molar Mass | 152.23 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid or colorless liquid | [3] |
| Odor | Pine-like, balsamic | [3] |
Table 2: Physical Properties of Verbenol Isomers
| Property | cis-Verbenol | trans-Verbenol | Reference(s) |
| Melting Point | 62-72 °C | 22-24 °C | [3][4][5] |
| Boiling Point | 214-215 °C @ 760 mmHg | 214-215 °C @ 760 mmHg | [3][4] |
| Density | ~0.97 g/cm³ (20 °C) | ~0.97 g/cm³ (20 °C) | |
| Solubility in Water | Very slightly soluble (480.4 mg/L @ 25 °C est.) | Very slightly soluble (480.4 mg/L @ 25 °C est.) | [4] |
| Solubility in Organic Solvents | Soluble in alcohol and other common organic solvents | Soluble in alcohol and other common organic solvents | [3] |
| Vapor Pressure | 0.033 mmHg @ 25 °C (est.) | 0.033 mmHg @ 25 °C (est.) | [3][4] |
| Refractive Index | ~1.490 @ 20 °C | Not specified | [3] |
Table 3: Optical Properties of Verbenol Enantiomers
| Enantiomer | Specific Rotation [α] | Conditions | Reference(s) |
| (+)-cis-Verbenol | Not specified | Not specified | |
| (-)-cis-Verbenol | -9° | c=unknown, in Chloroform | |
| (+)-trans-Verbenol | +114.5° | c=0.73, in Chloroform (83% optical purity) | [6] |
| (-)-trans-Verbenol | -100° | c=0.79, in Chloroform (71% optical purity) | [6] |
Note: Specific rotation values can vary depending on the solvent, temperature, and concentration. The data presented here are the best available from the search results.
Experimental Protocols
Extraction from Natural Sources
Verbenol is a natural component of the essential oils of various plants, particularly coniferous trees like pines.[3] It can be extracted from these sources using methods such as steam distillation and solvent extraction.
Protocol 1: Steam Distillation of Verbenol from Pine Needles
This protocol is adapted from standard methods for essential oil extraction.[7]
Materials:
-
Fresh or dried pine needles (100 g)
-
Deionized water
-
Sodium chloride (NaCl)
-
Clevenger-type apparatus
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass vials for storage
Procedure:
-
Sample Preparation: Chop or grind the pine needles to increase the surface area for extraction.
-
Distillation Setup: Place the prepared pine needles into the distillation flask of the Clevenger apparatus. Add 850 mL of deionized water and 25 g of NaCl to the flask. The addition of salt increases the ionic strength of the water, which can enhance the volatility of the essential oil components.[7]
-
Distillation: Heat the mixture to boiling using a heating mantle. Continue the distillation for 2-3 hours. The steam will carry the volatile essential oils, including verbenol, to the condenser.
-
Collection: The condensed mixture of water and essential oil will collect in the Clevenger arm. As the essential oil is generally less dense than water, it will form a layer on top.
-
Separation: After the distillation is complete and the apparatus has cooled, carefully collect the essential oil layer using a separatory funnel.
-
Drying: Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove any residual water.
-
Storage: Transfer the purified essential oil to a sealed, airtight glass vial and store at 4°C, protected from light.
Protocol 2: Solvent Extraction of Verbenol from Pine Resin
This protocol describes a general method for extracting verbenol from pine resin.[8]
Materials:
-
Pine resin
-
A suitable organic solvent (e.g., ethanol, ethyl acetate, or hexane)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Filter paper or filtration apparatus
-
Rotary evaporator
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass vials for storage
Procedure:
-
Sample Preparation: If the pine resin is solid, break it into smaller pieces to increase the surface area for extraction.
-
Extraction: Place the pine resin in a beaker and add the organic solvent. Stir the mixture using a magnetic stirrer for several hours at room temperature. The duration of extraction can be optimized based on the specific resin and solvent used.
-
Filtration: Filter the mixture to remove any insoluble plant material and debris.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining viscous liquid is the crude resin extract.
-
Drying: Dissolve the crude extract in a minimal amount of a non-polar solvent like hexane (B92381) and add anhydrous sodium sulfate to remove any residual water.
-
Purification (Optional): The crude extract can be further purified using column chromatography to isolate verbenol from other components of the resin.
-
Storage: Store the purified verbenol or the crude extract in a sealed, airtight glass vial at 4°C.
Chemical Synthesis
The chemical synthesis of verbenol often starts from α-pinene, a readily available natural product. Enantioselective synthesis methods are crucial for obtaining specific stereoisomers.
Protocol 3: Enantioselective Synthesis of (+)-cis-Verbenol via Allylic Oxidation of (+)-α-Pinene
This protocol is a conceptual outline based on established chemical transformations.[3]
Materials:
-
(+)-α-Pinene
-
An oxidizing agent (e.g., lead tetraacetate, selenium dioxide, or a modern catalytic system)
-
A suitable solvent (e.g., acetic acid, dichloromethane)
-
Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve (+)-α-pinene in the chosen solvent.
-
Oxidation: Add the oxidizing agent to the solution. The reaction conditions (temperature, reaction time) will depend on the specific oxidizing agent used. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction mixture (e.g., by adding a reducing agent if necessary, or by washing with water). Neutralize any acidic components by washing with a saturated sodium bicarbonate solution. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate (+)-cis-verbenol from other isomers and byproducts.
Biosynthesis
Verbenol is biosynthesized in various organisms, including plants and insects, from geranyl pyrophosphate (GPP), a common precursor for monoterpenes.[9]
Biosynthetic Pathway of Verbenol
Caption: Biosynthetic pathway of verbenol from geranyl pyrophosphate.
Analysis and Characterization
Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the analysis of verbenol isomers. Chiral GC columns are necessary for the separation of the enantiomers.
Protocol 4: GC-MS Analysis of Verbenol Isomers
This is a general protocol that can be adapted for specific instruments and applications.[4][10]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm or similar)
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold at 180 °C for 5 minutes
-
(This program should be optimized for the specific column and isomers being analyzed)
-
-
Injection Mode: Split or splitless, depending on the sample concentration
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 300
Sample Preparation:
-
Dilute the essential oil or extract containing verbenol in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
If necessary, derivatization can be performed to improve the separation of the isomers.
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Identify the verbenol isomers by comparing their retention times and mass spectra with those of authentic standards.
Analytical Workflow for Verbenol Isomer Separation
Caption: A typical workflow for the analysis of verbenol isomers.
Applications in Research and Drug Development
Verbenol and its isomers have garnered significant attention for their potential applications in various fields:
-
Pest Management: As key components of the aggregation pheromones of several bark beetle species, verbenol isomers are used in traps and monitoring systems to manage forest pest populations.[1]
-
Pharmacology: Studies have indicated that verbenol possesses a range of biological activities, including anti-inflammatory, neuroprotective, and anticonvulsant properties, making it a person of interest for drug discovery and development.
-
Fragrance and Flavor Industry: Due to its pleasant pine-like aroma, verbenol is used as a fragrance ingredient in perfumes, cosmetics, and as a flavoring agent in food products.[3]
Conclusion
Verbenol is a multifaceted monoterpene with a rich stereochemistry that dictates its biological function. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and methods for its extraction, synthesis, and analysis. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals, facilitating further investigation into the promising applications of this versatile natural product in pest management, medicine, and industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2S,5R)-rel- | C10H16O | CID 89664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. naturalbodylab.com.au [naturalbodylab.com.au]
- 7. benchchem.com [benchchem.com]
- 8. trans-Verbenol [webbook.nist.gov]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. GSRS [precision.fda.gov]
